(S)-(-)-Perillic acid

Catalog No.
S3312019
CAS No.
23635-14-5
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-Perillic acid

CAS Number

23635-14-5

Product Name

(S)-(-)-Perillic acid

IUPAC Name

(4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m1/s1

InChI Key

CDSMSBUVCWHORP-MRVPVSSYSA-N

SMILES

CC(=C)C1CCC(=CC1)C(=O)O

Canonical SMILES

CC(=C)C1CCC(=CC1)C(=O)O

Isomeric SMILES

CC(=C)[C@H]1CCC(=CC1)C(=O)O

4-Isopropenylcyclohexene-1-carboxylic acid, also known as perillic acid, is a naturally occurring monoterpene carboxylic acid. It is found in various plants, including mint, lavender, and lemon balm PubChem: . Scientific research has explored potential applications of perillic acid in several areas.

  • Antimicrobial activity

    Studies have investigated the potential of perillic acid to inhibit the growth of various bacteria and fungi [source 1, source 2]. These studies suggest that perillic acid may have antimicrobial properties, but further research is needed to understand its mechanisms of action and potential effectiveness as an antimicrobial agent.

  • Insecticidal activity

    Research has explored the use of perillic acid as a natural insecticide [source 3]. Some studies suggest that perillic acid may be toxic to certain insects, but more research is needed to determine its efficacy and safety as an insecticide.

  • Other potential applications

    Scientific investigations have explored other potential applications of perillic acid, including its use as a flavoring agent and in medicinal chemistry [source 4, source 5]. However, more research is needed to understand the safety and efficacy of perillic acid for these purposes.

Important to Note:

  • The current body of research on perillic acid is limited. More studies are needed to fully understand its potential benefits and risks.
  • Perillic acid is a naturally occurring compound, but it may have toxicological effects. Always consult with a medical professional before using any substance derived from perillic acid.

(S)-(-)-Perillic acid is a naturally occurring compound classified as an alpha, beta-unsaturated monocarboxylic acid and a cyclohexenecarboxylic acid. Its chemical formula is C10H14O2, and it is known for its distinctive structure featuring a cyclohexene ring with a carboxylic acid functional group. This compound is derived from the essential oil of various plants, particularly from the citrus family, where it can be obtained through the bio-oxidation of R-(+)-limonene .

(S)-(-)-Perillic acid has garnered attention due to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments. Its unique stereochemistry contributes to its biological effects, making it a subject of interest in medicinal chemistry and pharmacology .

Typical of unsaturated carboxylic acids. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: Converting the carboxylic acid group into primary alcohols or aldehydes.
  • Addition Reactions: The double bond in the cyclohexene structure can react with nucleophiles, leading to various derivatives.

These reactions are significant for synthesizing derivatives with enhanced biological properties or altered pharmacokinetics .

(S)-(-)-Perillic acid exhibits several notable biological activities:

  • Anticancer Properties: It has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic factors such as p21, Bax, and caspase-3. This mechanism suggests its potential as an antineoplastic agent .
  • Antimicrobial Activity: The compound demonstrates significant antimicrobial effects against various pathogens, indicating its potential use as a natural preservative or therapeutic agent against infections .
  • Cell Cycle Arrest: Research indicates that (S)-(-)-perillic acid can cause cell cycle arrest in cancer cells, further contributing to its anticancer potential by preventing cell proliferation .

The synthesis of (S)-(-)-perillic acid can be achieved through several methods:

  • Bio-Oxidation of R-(+)-Limonene: This is the most common method, involving the enzymatic conversion of limonene into perillic acid using microbial systems or specific enzymes .
  • Chemical Synthesis: Various synthetic routes have been developed that involve multi-step processes starting from simpler organic compounds. These methods may include the use of Grignard reagents or other organic transformations to construct the cyclohexene framework and introduce the carboxylic acid group.

These synthesis methods allow for the production of (S)-(-)-perillic acid in both laboratory and industrial settings .

(S)-(-)-Perillic acid has several promising applications:

  • Pharmaceuticals: Due to its anticancer and antimicrobial properties, it is being explored as a lead compound for drug development targeting various cancers and infections .
  • Food Industry: Its antimicrobial properties make it suitable for use as a natural preservative in food products .
  • Cosmetics: The compound's potential skin benefits may lead to its incorporation into cosmetic formulations aimed at improving skin health and appearance .

Several compounds share structural or functional similarities with (S)-(-)-perillic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
R-(+)-LimoneneMonoterpenePrecursor to perillic acid; commonly found in citrus oils.
CarvacrolMonoterpenoidExhibits strong antimicrobial properties; used in food preservation.
ThymolMonoterpenoidKnown for its antiseptic properties; structurally similar but has a phenolic group.
GeraniolMonoterpeneExhibits anti-inflammatory properties; used in perfumes and cosmetics.

(S)-(-)-Perillic acid stands out due to its specific stereochemistry and dual role as an anticancer and antimicrobial agent, which may not be as pronounced in these other compounds. Its unique combination of biological activities makes it an attractive candidate for further research and application development .

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(-)-perillic acid

Dates

Modify: 2023-08-19

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